molecular formula C8H8N2O3 B11960545 N-(4-methyl-3-nitrophenyl)formamide CAS No. 133681-72-8

N-(4-methyl-3-nitrophenyl)formamide

Cat. No.: B11960545
CAS No.: 133681-72-8
M. Wt: 180.16 g/mol
InChI Key: KYAAJMLFXXWUHD-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)formamide is an aromatic formamide derivative characterized by a phenyl ring substituted with a methyl group at the para-position and a nitro group at the meta-position. Formamides are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and hydrogen-bonding capabilities. The nitro and methyl substituents on the aromatic ring likely influence electronic properties, solubility, and biological activity, making this compound a subject of interest for further exploration.

Properties

CAS No.

133681-72-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

KYAAJMLFXXWUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-NITRO-P-FORMOTOLUIDIDE typically involves the nitration of p-formotoluidide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of 3’-NITRO-P-FORMOTOLUIDIDE follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 3’-NITRO-P-FORMOTOLUIDIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-NITRO-P-FORMOTOLUIDIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-NITRO-P-FORMOTOLUIDIDE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Activities References
N-(4-Methyl-3-nitrophenyl)formamide 4-methyl, 3-nitro on phenyl Not explicitly described* Inferred: Moderate polarity, potential antimicrobial activity -
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-methoxy, glycosylated (xylose) Acid hydrolysis, GC-MS analysis Novel metabolite, β-configuration confirmed via NMR
N-(4-Nitrophenethyl)formamide 4-nitro on phenethyl chain Direct N-formylation (no catalyst) Crystalline chains via N–H⋯O hydrogen bonds
N-(4-Hydroxystyryl)formamide 4-hydroxy, styryl group Fermentation, chromatography Antimicrobial activity against E. coli and S. aureus
N-(4-Fluorophenyl)-N-(4-nitrophenyl)formamide 4-fluoro and 4-nitro on biphenyl Palladium-mediated cross-coupling High yield (64%), strong C=O absorption (1677 cm⁻¹)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxy, acetamide, nitro Multi-step organic synthesis Discontinued due to synthesis challenges

Notes:

  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and increasing reactivity toward nucleophilic substitution. Methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating, enhancing ring electron density and altering solubility .
  • Hydrogen Bonding: Formamides with hydroxyl or nitro groups (e.g., N-(4-hydroxystyryl)formamide) exhibit intermolecular hydrogen bonding, influencing crystallinity and thermal stability .

Physical and Chemical Properties

  • Solubility: Methyl and methoxy groups improve solubility in organic solvents, while nitro groups reduce it .
  • Spectroscopic Features: Strong C=O stretching (~1677 cm⁻¹ in IR) and NMR coupling constants (e.g., 3J1,2 > 7 Hz for β-xylosides) are diagnostic .

Biological Activity

N-(4-methyl-3-nitrophenyl)formamide, a compound with potential biological activity, has been studied for its effects on various biological systems, particularly in the context of anticancer properties and interactions with biomolecules. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its nitro group, which contributes to its reactivity and biological activity. The presence of the methyl and nitro substituents on the phenyl ring enhances its pharmacological properties. The compound can be synthesized through various methods, including one-pot reactions involving readily available precursors.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitroaniline with formic acid or other formylating agents. Characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various human cancer cell lines, including:

  • HepG2 (liver carcinoma)
  • A549 (lung carcinoma)
  • HCT-116 (colon carcinoma)
  • SGC7901 (gastric carcinoma)

For instance, one study reported that derivatives of similar prolinamides exhibited cell inhibition rates ranging from 50% to 95% at concentrations of 100 µM, indicating strong antitumor activity against A549 cells (95.41 ± 0.67%) and HCT-116 cells (93.33 ± 1.36%) .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression in various cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate oxidative stress within cells, contributing to apoptosis.

Data Table: Biological Activity Overview

Cell LineIC50 Value (µM)% Cell Inhibition at 100 µM
HepG2Not specified79.50 ± 1.24
A549Not specified95.41 ± 0.67
HCT-116Not specified93.33 ± 1.36
SGC7901Not specified70.13 ± 3.41

Study on Antitumor Activity

In a detailed investigation involving the synthesis of prolinamides similar to this compound, researchers evaluated their efficacy against four human carcinoma cell lines using the MTT assay . The results indicated that specific derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil.

Research on Mechanistic Insights

Further studies have focused on elucidating the mechanistic insights into how this compound interacts with molecular targets within cancer cells. These investigations often employ techniques such as Western blotting and RT-PCR to assess changes in protein expression levels related to apoptosis and cell cycle regulation .

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